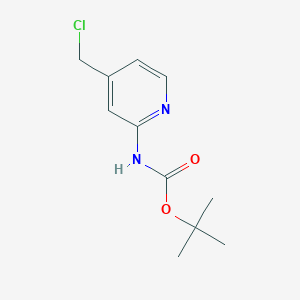
tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate
Vue d'ensemble
Description
The compound tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate is a chemical intermediate that can be utilized in various organic synthesis processes. It contains a pyridine moiety, which is a common structure in many pharmaceuticals and agrochemicals, and a tert-butyl carbamate group, which is often used as a protecting group for amines.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, a one-pot synthesis of ortho-arylated pyridine derivatives via C–H bond activation has been reported, which could potentially be adapted for the synthesis of tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate . Another study describes the synthesis of tert-butyl disubstituted pyrrolidines, which, while not directly related, shows the versatility of tert-butyl groups in synthesis . Additionally, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been developed, which could be a step towards synthesizing the tert-butyl pyridinyl carbamate .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. X-ray crystallography has confirmed the structure of a pyridine palladacycle intermediate and tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate . These studies provide insights into the potential molecular geometry and conformation of tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl carbamate derivatives has been explored in the context of synthesizing biologically active compounds. For example, tert-butyl carbamate intermediates have been used in the synthesis of Tyk2 inhibitors and a lymphocyte function-associated antigen 1 inhibitor . These studies demonstrate the functional group tolerance and reactivity of tert-butyl carbamate derivatives in complex chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from related compounds. For instance, the thermal stability and crystalline properties of tert-butyl pyrrolidine-1-carboxylate derivatives have been characterized . Moreover, the synthesis and characterization of tert-butyl substituted thienopyridine dicarboxylates provide additional data on the stability and reactivity of tert-butyl groups in different chemical environments .
Applications De Recherche Scientifique
Crystal Structures and Hydrogen Bonding
- Isomorphous Crystal Structures : Tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate has been studied in the context of isomorphous crystal structures, particularly focusing on the formation of hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
Synthesis and Chemical Properties
- Synthesis of Pyrrolidinones and Pyridinones : Research has explored the synthesis of pyrrolidinones and pyridinones using tert-butyl (4-(chloromethyl)pyridin-2-yl)carbamate, highlighting its role in the formation of these chemical structures (Weber et al., 1995), (Scott, 2006).
- Lithiation and Substitution Reactions : This compound is also used in lithiation studies, demonstrating its effectiveness in substitution reactions to yield various derivatives (Smith et al., 2013).
Applications in Organic Synthesis
- Catalysis in Organic Synthesis : The use of tert-butyl (4-(chloromethyl)pyridin-2-yl)carbamate in catalysis and as an intermediate in organic synthesis processes has been a significant area of research. This includes its role in the synthesis of complex molecules and in reactions like Diels-Alder (Ortiz et al., 1999), (Padwa et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes
Mode of Action
The exact mode of action of “tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate” is currently unknown due to the lack of specific research on this compound . It’s plausible that the compound interacts with its targets through the chloromethyl group, which can form covalent bonds with amino acid residues in proteins .
Biochemical Pathways
Similar compounds have been implicated in various biological processes
Result of Action
Based on the properties of similar compounds, it may exert its effects by modifying the function of its target proteins .
Propriétés
IUPAC Name |
tert-butyl N-[4-(chloromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFDFGFYVYALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610432 | |
| Record name | tert-Butyl [4-(chloromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672324-82-2 | |
| Record name | 1,1-Dimethylethyl N-[4-(chloromethyl)-2-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672324-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-(chloromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[4-(chloromethyl)pyridin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

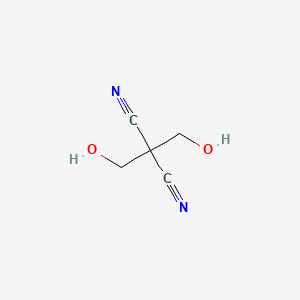
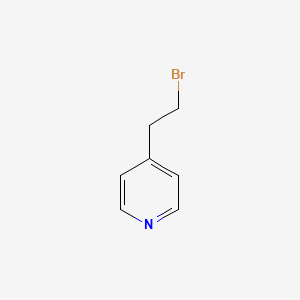

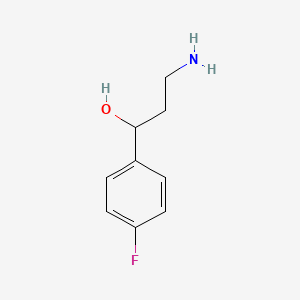
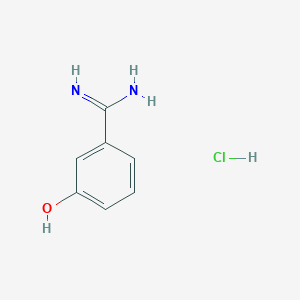
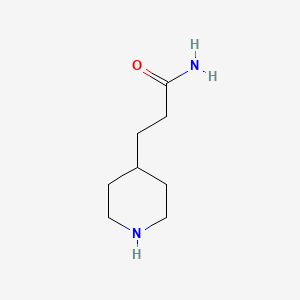
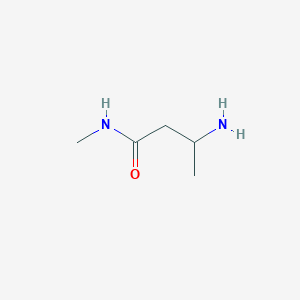
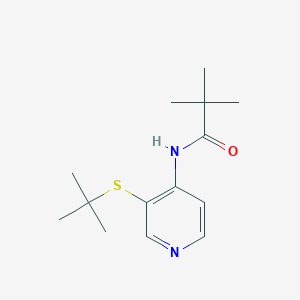
![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)
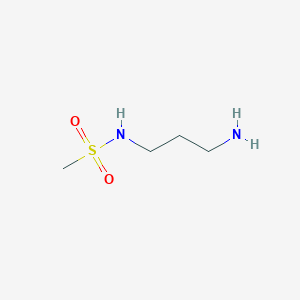
![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)
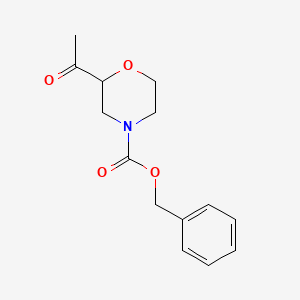
![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)
